molecular formula C12H7BrCl2N2O B11551673 N-(5-bromopyridin-2-yl)-2,4-dichlorobenzamide

N-(5-bromopyridin-2-yl)-2,4-dichlorobenzamide

Cat. No.: B11551673
M. Wt: 346.00 g/mol
InChI Key: UGRLOKOPIYNGCN-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-(5-bromopyridin-2-yl)-2,4-dichlorobenzamide typically involves the reaction of 5-bromopyridine with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

N-(5-bromopyridin-2-yl)-2,4-dichlorobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines or alcohols.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-2,4-dichlorobenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used as a probe to study biological processes involving bromopyridine and dichlorobenzamide moieties. It may also serve as a precursor for the synthesis of bioactive molecules.

    Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The bromopyridine moiety may interact with enzymes or receptors, modulating their activity. The dichlorobenzamide moiety can influence the compound’s binding affinity and specificity. Together, these interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

N-(5-bromopyridin-2-yl)-2,4-dichlorobenzamide can be compared with other similar compounds, such as:

    N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide: This compound has a similar bromopyridine moiety but a different sulfonamide group, leading to distinct chemical and biological properties.

    N-(5-bromopyridin-2-yl)-2-bromoacetamide:

    6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: This Schiff-base compound has a similar bromopyridine moiety but different functional groups, resulting in unique properties and applications.

Properties

Molecular Formula

C12H7BrCl2N2O

Molecular Weight

346.00 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-2,4-dichlorobenzamide

InChI

InChI=1S/C12H7BrCl2N2O/c13-7-1-4-11(16-6-7)17-12(18)9-3-2-8(14)5-10(9)15/h1-6H,(H,16,17,18)

InChI Key

UGRLOKOPIYNGCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=NC=C(C=C2)Br

Origin of Product

United States

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